Chondroitinase AC
Description
Structure
2D Structure
Properties
CAS No. |
9047-57-8 |
|---|---|
Molecular Formula |
C42H66N8O6S |
Molecular Weight |
811.1 g/mol |
IUPAC Name |
7-(1H-indol-3-ylmethyl)-22,22-dimethyl-10-(2-methylpropyl)-4,13,16,19-tetra(propan-2-yl)-21-thia-3,6,9,12,15,18,23-heptazabicyclo[18.2.1]tricosane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C42H66N8O6S/c1-20(2)17-28-36(52)46-31(22(5)6)38(54)47-32(23(7)8)39(55)49-33(24(9)10)41-50-34(42(11,12)57-41)40(56)48-30(21(3)4)37(53)45-29(35(51)44-28)18-25-19-43-27-16-14-13-15-26(25)27/h13-16,19-24,28-34,41,43,50H,17-18H2,1-12H3,(H,44,51)(H,45,53)(H,46,52)(H,47,54)(H,48,56)(H,49,55) |
InChI Key |
GVCQFHDCAMFAAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C2NC(C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(S2)(C)C)C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Enzymatic Action and Catalytic Mechanism of Chondroitinase Ac
Substrate Specificity Profile
The functionality of Chondroitinase AC is defined by its highly specific interactions with its substrates. This specificity dictates which glycosaminoglycans it can and cannot degrade.
Selectivity for Chondroitin (B13769445) Sulfate (B86663) Isomers (e.g., Chondroitin Sulfate A, Chondroitin Sulfate C)
This compound exhibits marked selectivity for certain isomers of chondroitin sulfate (CS). It effectively degrades Chondroitin Sulfate A (CSA) and Chondroitin Sulfate C (CSC). mdpi.comrndsystems.com Both CSA and CSC are composed of repeating disaccharide units of D-glucuronic acid and N-acetylgalactosamine. rndsystems.com The difference between these two isomers lies in the position of the sulfate group on the N-acetylgalactosamine residue; it is at the 4-position in CSA and the 6-position in CSC. rndsystems.com this compound can cleave the glycosidic bonds within both of these structures. mdpi.comrndsystems.com Some studies indicate a slightly higher specific activity of the enzyme towards CSA compared to CSC. bio-equip.cn
Activity Towards Hyaluronic Acid
In addition to its activity on chondroitin sulfates, this compound is also capable of degrading hyaluronic acid (HA). researchgate.netmdpi.comibexpharma.com Hyaluronic acid is a non-sulfated glycosaminoglycan composed of repeating disaccharide units of D-glucuronic acid and N-acetylglucosamine. nih.govresearchgate.net The enzyme cleaves the β(1→4) glycosidic linkage between these residues. nih.govnih.gov Research on this compound from Arthrobacter sp. CS01 has shown significant activity towards hyaluronic acid, with a higher maximum reaction velocity (Vmax) and lower Michaelis constant (Km) compared to its activity on CSA and CSC, suggesting a high affinity and catalytic efficiency for this substrate. mdpi.com
Non-Reactivity with Dermatan Sulfate (Chondroitin Sulfate B)
A key characteristic of this compound's substrate specificity is its inability to degrade Dermatan Sulfate, also known as Chondroitin Sulfate B (CSB). mdpi.comrndsystems.comibexpharma.com The structural difference that confers this resistance is the presence of L-iduronic acid in dermatan sulfate, which is an epimer of D-glucuronic acid found in CSA and CSC. mdpi.comrndsystems.comnih.gov this compound is specific for glycosidic bonds involving D-glucuronic acid and does not recognize or cleave linkages adjacent to L-iduronic acid. mdpi.comrndsystems.com This non-reactivity is a critical feature used to differentiate between various GAGs in research applications. nih.gov
Specificity of Glycosidic Linkage Cleavage
This compound specifically targets and cleaves the β(1→4) glycosidic linkage between an N-acetylhexosamine (either N-acetylgalactosamine in chondroitin sulfate or N-acetylglucosamine in hyaluronic acid) and a D-glucuronic acid residue. nih.govpsu.edu The cleavage occurs on the non-reducing end of the glucuronic acid. oup.com This specificity is a hallmark of the enzyme's catalytic action and is fundamental to its classification as a lyase.
Reaction Mechanism: Beta-Elimination Process
Unlike hydrolases that use water to break bonds, this compound employs a beta-elimination mechanism to cleave the glycosidic linkage. researchgate.netoup.com This process involves the abstraction of a proton from the C-5 position of the glucuronic acid residue. oup.comnih.gov This proton abstraction leads to the formation of a transient carbanion intermediate. portlandpress.com The subsequent electronic rearrangement results in the cleavage of the adjacent β(1→4) glycosidic bond. oup.comportlandpress.com
Crystal structure studies of this compound from Arthrobacter aurescens complexed with its substrate have provided insights into the catalytic residues involved. A tyrosine residue (Tyr242) is proposed to act as the general base that abstracts the C-5 proton from the glucuronic acid. nih.gov Concurrently, an asparagine (Asn183) and a histidine (His233) are thought to neutralize the negative charge of the carboxyl group on the glucuronic acid, facilitating the reaction. nih.gov
Formation of Unsaturated Uronic Acid Products
A direct consequence of the beta-elimination mechanism is the formation of a unique product. The cleavage of the glycosidic bond results in the creation of a double bond between the C-4 and C-5 positions of the uronic acid residue at the newly formed non-reducing end of the resulting oligosaccharide. researchgate.netnih.gov This product is known as an unsaturated uronic acid, specifically a 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid (ΔUA). nih.gov The presence of this unsaturated bond allows for the convenient spectrophotometric detection of the enzymatic activity by monitoring the increase in absorbance at 232 nm. researchgate.netibexpharma.com The final products of the enzymatic reaction are typically unsaturated disaccharides, such as ΔDi-4S from CSA and ΔDi-6S from CSC. nih.gov
Table 1: Substrate Specificity of this compound
| Substrate | Repeating Disaccharide Unit | Enzyme Activity |
|---|---|---|
| Chondroitin Sulfate A (CSA) | D-glucuronic acid - N-acetylgalactosamine-4-sulfate | Active mdpi.comibexpharma.com |
| Chondroitin Sulfate C (CSC) | D-glucuronic acid - N-acetylgalactosamine-6-sulfate | Active mdpi.comibexpharma.com |
| Hyaluronic Acid (HA) | D-glucuronic acid - N-acetylglucosamine | Active researchgate.netmdpi.com |
| Dermatan Sulfate (CSB) | L-iduronic acid - N-acetylgalactosamine-4-sulfate | Inactive mdpi.comibexpharma.com |
Table 2: Kinetic Parameters of this compound from Arthrobacter sp. CS01
| Substrate | Vmax (µM/min) | Km (µM) |
|---|---|---|
| Chondroitin Sulfate A (CSA) | 186 | 2.44 |
| Chondroitin Sulfate C (CSC) | 168 | 1.68 |
| Hyaluronic Acid (HA) | 472 | 0.165 |
Data from a study on this compound II from Arthrobacter sp. CS01. mdpi.com
Modes of Catalytic Action: Endolytic Versus Exolytic Differences (this compound I and AC II)
This compound exists in two primary forms, AC I and AC II, which are distinguished by their mode of catalytic action on polysaccharide substrates.
This compound I , primarily isolated from Flavobacterium heparinum, functions as an endolytic enzyme. rcsb.orgpdbj.org This mode of action involves the random cleavage of internal β-1,4-glycosidic linkages between N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA) residues within the chondroitin sulfate chain. rcsb.org The endolytic activity of this compound I results in the rapid generation of a mixture of oligosaccharides of varying lengths, including disaccharides and tetrasaccharides. rcsb.org
In contrast, This compound II , sourced from Arthrobacter aurescens, exhibits an exolytic mode of action. pdbj.org This enzyme sequentially cleaves disaccharide units from the non-reducing end of the polysaccharide chain. pdbj.orgacs.org This stepwise degradation pattern leads to the primary production of unsaturated disaccharides. pdbj.org While the predominant action is exolytic, some studies suggest that the initial cleavage by both enzymes might be of an endo-type, with the subsequent degradation pathway defining their classification. nih.gov Further research has also identified a novel this compound exolyase from an Arthrobacter species that uniquely cleaves the substrate from the reducing end towards the non-reducing end. researchgate.net
Catalytic Site Architecture and Functional Residues
The catalytic activity of this compound is dictated by the specific three-dimensional structure of its active site and the precise arrangement of key amino acid residues.
Structural Elements of the Active Site
Crystal structure analyses of this compound from Flavobacterium heparinum have revealed that the active site is not a large surface cleft but rather a narrow and shallow protein channel or tunnel. rcsb.orgacs.orgpsu.edu This channel-like architecture is a key feature that influences substrate binding and catalysis. The active site is further organized into distinct subsites that accommodate the polysaccharide chain. These are designated as subsites -2, -1, +1, and +2. rcsb.orgacs.orgnih.gov Subsites -2 and -1 are considered the primary substrate recognition area, while subsite +1 is the catalytic subsite where bond cleavage occurs. Subsites +1 and +2 then serve as the product release area. rcsb.orgacs.org The catalytic machinery is primarily located within the N-terminal domain of the enzyme, which is characterized by a doubly-layered horseshoe-like structure of alpha-helices. pdbj.orgnih.gov
Identification and Role of Key Amino Acid Residues in Catalysis
Site-directed mutagenesis and structural studies have identified several critical amino acid residues within the active site of this compound that form a catalytic tetrad. For this compound from Flavobacterium heparinum, these key residues include His225, Tyr234, Arg288, and Glu371 . acs.orgresearchgate.net
The proposed catalytic mechanism involves a β-elimination reaction. mdpi.com The process is initiated by the neutralization of the negative charge on the carboxylate group of the glucuronic acid residue. mdpi.com Following this, a general base abstracts the proton from the C-5 position of the glucuronic acid. His225 or a transiently deprotonated Tyr234 are the likely candidates for this role. acs.orgresearchgate.net Subsequently, Tyr234 is thought to act as a proton donor to the oxygen of the glycosidic bond, facilitating the cleavage of the bond and the formation of a double bond between C-4 and C-5 of the uronic acid. acs.orgresearchgate.netArg288 plays a crucial role in stabilizing the resulting enolate anion intermediate through charge neutralization. acs.orgresearchgate.net
In the highly similar catalytic domain of Chondroitinase ABC, analogous residues have been identified, including His501, Tyr508, Arg560, and Glu653, which perform comparable functions in catalysis. nih.gov
Molecular Basis of Substrate Recognition within the Active Site
The specific recognition of chondroitin sulfate by this compound is governed by interactions between the substrate and amino acid residues within the active site channel. A key residue in this process is Arg292 in this compound from Flavobacterium heparinum. acs.orgpsu.edu Structural data indicate that Arg292 is primarily involved in the recognition of the N-acetyl and sulfate moieties of the galactosamine residue of the substrate. acs.orgpsu.edu While not directly participating in the catalytic bond cleavage, its interaction with the substrate is critical for proper binding and positioning. psu.edu
Mutational studies where Arg292 was replaced with alanine (B10760859) (R292A) resulted in a significant increase in the Michaelis constant (Km), indicating a reduced binding affinity for the substrate. psu.edu This confirms the importance of Arg292 in substrate binding. Interestingly, this mutation also altered the enzyme's mode of action from purely endolytic to a mixed endo- and exolytic pattern. psu.edu Other residues implicated in substrate binding include Lys298 and Lys299. pdbj.orgrcsb.org In a novel this compound from Pedobacter rhizosphaerae, Asn125, Arg288, Arg292, and Asn374 are involved in substrate binding. nih.gov
Enzyme Kinetics and Catalytic Efficiency
The catalytic efficiency of this compound is described by its kinetic parameters, the Michaelis constant (K_m) and the maximum reaction velocity (V_max). These parameters vary depending on the specific enzyme (AC I or AC II), its source, and the substrate being degraded.
The K_m value reflects the affinity of the enzyme for its substrate, with a lower K_m indicating a higher affinity. The V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency is often expressed as the ratio k_cat/K_m, where k_cat (the turnover number) is derived from V_max.
Kinetic data for this compound from various sources are presented in the tables below.
Table 1: Kinetic Parameters of this compound II from Arthrobacter sp. CS01
| Substrate | Relative Activity (%) | V_max (µM/min) | K_m (µM) |
|---|---|---|---|
| Chondroitin Sulfate A | 115.64 | 186 | 2.44 |
| Chondroitin Sulfate C | 100 | 168 | 1.68 |
| Hyaluronic Acid | 294.93 | 472 | 0.165 |
Data from Yang et al., 2019. nih.gov
Table 2: Kinetic Parameters of this compound from Pedobacter rhizosphaerae
| Substrate | V_max (U/mg) | K_m (g/L) |
|---|---|---|
| Chondroitin Sulfate A | 479.39 | 1.68 |
| Chondroitin Sulfate C | 24.46 | 0.14 |
| Hyaluronic Acid | 124.36 | 0.34 |
Data from Li et al., 2021. frontiersin.org
Table 3: Kinetic Parameters of Wild-Type and R292A Mutant this compound from F. heparinum on Chondroitin Sulfate C
| Enzyme | V_max (µmol/min/mg) | K_m (mM) |
|---|---|---|
| Wild-Type | 0.8 | 0.08 |
| R292A Mutant | 0.7 | 0.9 |
Data from Capila et al., 2002. psu.edu
The data indicate that this compound II from Arthrobacter sp. has a much higher affinity (lower K_m) and catalytic rate (higher V_max) for hyaluronic acid compared to chondroitin sulfates A and C. nih.gov The novel this compound from Pedobacter rhizosphaerae demonstrates a high catalytic efficiency, particularly towards Chondroitin Sulfate A. frontiersin.org The mutation of Arg292 in this compound from F. heparinum significantly increased the K_m value, highlighting its role in substrate binding, while having a lesser effect on the maximal velocity. psu.edu
Structural Biology of Chondroitinase Ac
Overall Protein Architecture and Domain Organization
Chondroitinase AC from sources such as Flavobacterium heparinum (now Pedobacter heparinus) and Arthrobacter aurescens is a monomeric enzyme. rcsb.orgresearchgate.net The mature form of the enzyme from F. heparinum consists of 678 amino acid residues with a molecular weight of approximately 75-79 kDa. rcsb.orgresearchgate.net
N-terminal Domain: This domain is composed of approximately 300 residues and is predominantly α-helical. rcsb.orgpdbj.org The helices are arranged into a doubly-layered horseshoe-like structure, which is a subset of the (α/α)₆ toroidal topology. rcsb.org Crucially, the enzymatic activity, including the catalytic machinery, resides primarily within this N-terminal domain. rcsb.orgpdbj.orgpsu.edu
Three-Dimensional Structural Insights from X-Ray Crystallography (e.g., related chondroitinases)
X-ray crystallography has been instrumental in revealing the detailed three-dimensional structure of this compound. The crystal structure of the enzyme from Flavobacterium heparinum was determined to a resolution of 1.9 Å. rcsb.org Similarly, the structure of this compound from Arthrobacter aurescens has been resolved at resolutions as high as 1.25 Å. rcsb.org
These studies confirm the two-domain architecture observed in the primary sequence analysis. The N-terminal domain forms an incomplete (α/α)₅ toroid fold, a feature shared with other chondroitin (B13769445) lyases AC. oup.compsu.edu The C-terminal domain exhibits a β-sheet sandwich fold that is considered a novel structural motif. rcsb.org
The catalytic domain of this compound from P. vulgaris (a Chondroitinase ABC I) shows similarity to the catalytic domains of this compound and hyaluronidase, although the sequence identity is low. researchgate.netrcsb.org However, key residues implicated in catalysis are conserved. researchgate.netrcsb.org
| Source Organism | PDB Code | Resolution (Å) | Key Structural Features |
|---|---|---|---|
| Flavobacterium heparinum | 1CB8 | 1.90 | Two-domain structure: N-terminal α-helical horseshoe and C-terminal β-sheet sandwich. rcsb.org |
| Arthrobacter aurescens | 1RW9 | 1.35 | High-resolution structure revealing detailed active site geometry. rcsb.orgnih.gov |
| Pedobacter heparinus (mutant) | 1HMU | 2.00 | Structure of Tyr234Phe mutant in complex with chondroitin sulfate (B86663) tetrasaccharide. acs.orgnih.gov |
Structural Analysis of Enzyme-Oligosaccharide Complexes
To understand the molecular basis of substrate recognition and catalysis, several crystal structures of this compound in complex with its substrates or products have been determined. psu.edu The structures of the F. heparinum enzyme bound to dermatan sulfate hexasaccharide (DShexa), dermatan sulfate tetrasaccharide (DStetra), hyaluronic acid tetrasaccharide (HAtetra), and chondroitin sulfate tetrasaccharide (CStetra) have been refined at high resolutions (2.0-2.3 Å). acs.orgnih.gov
These complex structures reveal that the substrate binds within a narrow and shallow channel on the enzyme's surface, rather than a large cleft. psu.eduacs.org This channel contains several subsites that accommodate the oligosaccharide chain. Analysis of the enzyme-oligosaccharide complexes has identified four key subsites, designated -2, -1, +1, and +2. acs.orgnih.gov
Subsites -2 and -1: These subsites constitute the substrate recognition area.
Subsite +1: This is the catalytic subsite where the β-elimination reaction occurs.
Subsites +1 and +2: These subsites form the product release area.
Within the active site, specific amino acid residues interact with the bound oligosaccharide. Mutagenesis studies have identified a catalytic tetrad of residues essential for activity in the F. heparinum enzyme: His225, Tyr234, Arg288, and Glu371. acs.orgresearchgate.net In the A. aurescens enzyme, a proposed catalytic mechanism involves Tyr242 acting as a general base, with Asn183 and His233 neutralizing the charge on the glucuronate group. rcsb.org Arg292 has been shown to be important for recognizing the N-acetyl and sulfate groups of the galactosamine residue, influencing binding affinity without being directly involved in the catalytic step. psu.eduacs.org
| PDB Code | Bound Ligand | Resolution (Å) | Key Findings |
|---|---|---|---|
| 1HM2 | Dermatan Sulfate Hexasaccharide | 2.0 | Revealed binding at four subsites (-2, -1, +1, +2) within a shallow channel. acs.orgenzymes.me.uk |
| 1HM3 | Dermatan Sulfate Tetrasaccharide | 2.0 | Showed two ordered sugar units in the active site. acs.orgenzymes.me.uk |
| 1HMW | Hyaluronic Acid Tetrasaccharide | 2.1 | Demonstrated binding of a non-sulfated substrate. acs.orgenzymes.me.uk |
| 1HMU | Chondroitin Sulfate Tetrasaccharide (with Tyr234Phe mutant) | 2.3 | Confirmed the role of key residues in catalysis and binding. acs.orgnih.gov |
Conformational Changes Upon Substrate Binding
Structural studies on related enzymes like Chondroitinase ABC suggest that substrate binding can lead to conformational changes. oup.compsu.edurcsb.org For instance, in Chondroitinase ABC from Bacteroides thetaiotaomicron, the spatial separation of two sets of catalytic residues suggests a substrate-induced conformational change is necessary to bring them into proximity for catalysis. oup.compsu.edurcsb.org Similarly, in a chondroitin sulfate-binding domain from a malarial protein, the binding of sulfate induces a disordered loop to become ordered, completing the binding site. nih.gov
In the case of Arthrobacter aurescens this compound, analysis of the enzyme-substrate complex showed that the glucuronic acid ring at the cleavage site adopts a distorted boat conformation upon binding. rcsb.org This conformational strain is a key feature of the proposed lytic mechanism, facilitating the abstraction of a proton from the C5 position. rcsb.org This provides strong evidence that the enzyme actively manipulates the conformation of the substrate to achieve an optimal transition state for the elimination reaction. The flexibility of certain loops around the active site may also play a role in substrate binding and product release. researchgate.net
Molecular Biology and Biotechnological Production of Chondroitinase Ac
Gene Cloning and Genetic Sequence Analysis (e.g., cslA gene)
The primary gene encoding Chondroitinase AC is often designated as cslA. The cloning and sequence analysis of cslA from various bacterial sources have been pivotal for its recombinant production.
One of the first and most well-characterized cslA genes was isolated from Flavobacterium heparinum. psu.edunih.gov Genetic analysis revealed that the cslA gene consists of an open reading frame (ORF) of 2,103 base pairs (bp). psu.edunih.govresearchgate.net This ORF codes for a precursor protein of 700 amino acids. The precursor includes a 22-residue N-terminal signal sequence, which directs the enzyme to the periplasmic space in its native host. psu.edunih.govresearchgate.net The mature form of the enzyme, after cleavage of the signal peptide, comprises 678 amino acids with a calculated molecular mass of approximately 77.17 kDa. psu.edunih.govresearchgate.net
Similarly, the gene for Chondroitinase ACII has been cloned from Arthrobacter species. For instance, the ChSase AC II gene from the marine bacterium Arthrobacter sp. CS01 contains an ORF of 2370 bp. nih.govmdpi.com In another study, the protein sequence from a high-resolution crystal structure was used to identify a nearly identical Chondroitinase ACII gene in the genome of Arthrobacter sp. 161MFSha2.1, which was then used for recombinant expression. nih.gov
More recently, a novel this compound gene, PrChSaseAC, was successfully cloned from Pedobacter rhizosphaerae. This gene has a full length of 2,025 bp and encodes a protein of 675 amino acids. researchgate.net Sequence alignment showed it had high homology with this compound from other Pedobacter and Flavobacterium species but only a 23% identity with Arthrobacter aurescens this compound, suggesting a different ancestral origin. researchgate.net
Table 1: Genetic Characteristics of Cloned this compound Genes
| Gene Name | Source Organism | Gene Size (bp) | Encoded Amino Acids (Precursor) | Encoded Amino Acids (Mature) | Reference(s) |
|---|---|---|---|---|---|
| cslA | Flavobacterium heparinum | 2,103 | 700 | 678 | psu.edunih.govresearchgate.net |
| ChSase AC II | Arthrobacter sp. CS01 | 2,370 | Not specified | Not specified | nih.govmdpi.com |
| PrChSaseAC | Pedobacter rhizosphaerae | 2,025 | 675 | Not specified | researchgate.net |
Heterologous Expression Systems for Recombinant Enzyme Production
To overcome the limitations of producing the enzyme from its natural sources, various heterologous expression systems have been developed. These systems allow for high-level production of recombinant this compound.
Escherichia coli : E. coli is the most common host for recombinant this compound production due to its rapid growth, well-understood genetics, and cost-effectiveness. nih.govresearchgate.net Researchers have successfully expressed active this compound from F. heparinum, Arthrobacter sp., and P. rhizosphaerae in E. coli. psu.edunih.govresearchgate.net Often, truncated versions of the genes, lacking the native signal sequence, are used to facilitate soluble expression in the cytoplasm. psu.edunih.gov The expressed proteins are frequently engineered with an N-terminal histidine tag (His-tag) to simplify purification. nih.govglycoforum.gr.jp
Flavobacterium heparinum : While a natural producer, F. heparinum has also been used as a host for overexpression. researchgate.netamsbio.com By introducing the cslA gene on a plasmid, researchers achieved a 20-fold increase in this compound expression compared to the wild-type strain grown in a standard induction medium. researchgate.net
Arthrobacter species : Chondroitinase ACII was originally isolated from Arthrobacter aurescens. nih.gov While recombinant versions are typically produced in other hosts like E. coli, the native Arthrobacter strains are used to produce a non-recombinant, secreted version of the enzyme for comparative studies. nih.gov
The methylotrophic yeast Pichia pastoris has emerged as a successful eukaryotic host for producing complex proteins. It was used to express this compound II from the marine bacterium Arthrobacter sp. CS01. nih.govnih.gov The gene was cloned into plasmids and transformed into various P. pastoris strains, including GS115, KM71, and X33. nih.gov The results indicated that the X33 strain was the most suitable for effectively regulating and expressing the enzyme, leading to the highest activity levels. nih.govmdpi.com This system produced a secreted enzyme with a molecular weight of approximately 100 kDa and a specific activity of 18.7 U/mg. nih.govnih.gov
Table 2: Heterologous Expression Systems for this compound
| Expression Host | Source of Gene | Key Features | Reference(s) |
|---|---|---|---|
| Escherichia coli | F. heparinum, Arthrobacter sp., P. rhizosphaerae | Cytoplasmic expression of truncated, His-tagged protein. | psu.edunih.govresearchgate.net |
| Flavobacterium heparinum | F. heparinum | Overexpression in the native host; 20-fold increase in yield. | researchgate.net |
| Pichia pastoris (X33) | Arthrobacter sp. CS01 | Secreted expression; optimal among tested yeast strains. | nih.govmdpi.comnih.gov |
Purification Methodologies for Recombinant this compound
The purification of recombinant this compound is essential for its use in research and analytical applications. The strategy is often dictated by the expression system and the presence of fusion tags.
A multi-step chromatographic process is typically employed to achieve high-purity this compound.
Affinity Chromatography : This is often the primary and most effective purification step, especially for tagged proteins. Nickel-Sepharose (Ni-Sepharose) or Nickel-NTA affinity chromatography is widely used to capture His-tagged recombinant this compound expressed in E. coli. nih.govresearchgate.netglycoforum.gr.jp This single step can often lead to a high degree of purity. nih.gov For untagged enzymes, other affinity methods like heparin-immobilized affinity chromatography have been explored for similar enzymes like Chondroitinase ABC. google.com
Ion-Exchange Chromatography (IEX) : IEX separates proteins based on their net charge. It is frequently used as a subsequent polishing step to remove remaining impurities. core.ac.uk Techniques such as DEAE-Sepharose (anion exchange) glycoforum.gr.jp and SP-Sepharose (cation exchange) researchgate.net have been successfully incorporated into purification protocols for this compound.
Hydroxyapatite Chromatography : This technique, which separates proteins based on their interaction with a calcium phosphate (B84403) matrix, has been used as a secondary chromatographic step in the purification of this compound from overexpressing F. heparinum. researchgate.net
Size-Exclusion Chromatography (SEC) : Also known as gel filtration, SEC separates molecules by size and is often the final step in a purification scheme. It is effective for removing aggregates and ensuring the homogeneity of the final enzyme preparation. core.ac.uk
Maximizing the yield of active, soluble enzyme is a critical goal in biotechnological production. Several strategies are employed to achieve this.
Gene and Host Optimization : This includes codon optimization, which involves altering the gene sequence to match the codon usage bias of the expression host, thereby enhancing translation efficiency. numberanalytics.com Selecting the most effective host strain, as demonstrated by the superior performance of P. pastoris X33, is also crucial. nih.govmdpi.com
Engineered Protein Constructs : The removal of the native N-terminal signal sequence is a key strategy for improving the yield of soluble enzyme when expressing in the cytoplasm of E. coli. nih.govportlandpress.com The addition of a fusion tag, such as a 6x-Histidine tag, not only facilitates a one-step purification but can also enhance expression and solubility. nih.gov
Optimization of Culture and Induction Conditions : Fine-tuning fermentation parameters is vital. This includes optimizing temperature, pH, media composition, and aeration. numberanalytics.com For inducible expression systems like those in E. coli, optimizing the inducer concentration (e.g., IPTG), the cell density at induction, and the post-induction temperature and duration can dramatically increase the yield of soluble protein. researchgate.net For example, the yield of recombinant Chondroitinase ACII from E. coli reached approximately 250 mg/L of cell culture under optimized conditions. nih.gov
Protein Engineering and Directed Evolution for Enhanced Properties
The inherent limitations of naturally occurring this compound, such as thermal instability and suboptimal catalytic efficiency, have spurred the development of advanced protein engineering strategies. These approaches are designed to create modified versions of the enzyme with properties tailored for specific applications.
Mutagenesis Approaches for Altered Substrate Specificity or Activity
Site-directed mutagenesis, a precise method for substituting specific amino acids, has been instrumental in modifying the substrate specificity and enhancing the catalytic activity of chondroitinases. By targeting residues within and around the active site, researchers can influence how the enzyme interacts with its substrates.
For instance, in a study on a chondroitin (B13769445) B lyase, a semi-rational design strategy involving sequence alignment and structural analysis was used to identify key residues in the substrate-binding domain. nih.gov This led to the creation of a small library of single-point mutations. nih.gov Notably, mutants S90T, N103C, H134Y, and R159K exhibited significantly improved activities, with increases of 2.21, 2.36, 2.30, and 2.08 times that of the wild-type enzyme, respectively. nih.gov A combination mutant, H134Y/R159K, demonstrated a remarkable 321% increase in catalytic activity. nih.gov Molecular docking suggested that these enhancements were due to stronger interactions with the substrate. nih.gov
Similarly, engineering the terminal regions of this compound has yielded mutants with increased catalytic activity. The mutants K43G and S673V showed a 39.7% and 27.13% increase in catalytic activity, respectively. nih.gov
Furthermore, research on Chondroitinase ABC I has identified specific residues that, when mutated, can alter substrate specificity. For example, substituting residues at positions 388 and 389 with alanine (B10760859), lysine (B10760008), or arginine can confer this compound-like activity. google.com Similarly, an alanine substitution at position 500 can also result in AC-like activity. google.com These findings highlight the potential to rationally design chondroitinases with tailored specificities for different glycosaminoglycans. google.comportlandpress.com
| Enzyme/Mutant | Modification | Effect on Activity | Reference |
| Chondroitin B Lyase (mutant S90T) | Single-point mutation | 2.21-fold increase in activity | nih.gov |
| Chondroitin B Lyase (mutant N103C) | Single-point mutation | 2.36-fold increase in activity | nih.gov |
| Chondroitin B Lyase (mutant H134Y) | Single-point mutation | 2.30-fold increase in activity | nih.gov |
| Chondroitin B Lyase (mutant R159K) | Single-point mutation | 2.08-fold increase in activity | nih.gov |
| Chondroitin B Lyase (mutant H134Y/R159K) | Double mutation | 321% increase in catalytic activity | nih.gov |
| This compound (mutant K43G) | Terminal region engineering | 39.7% increase in catalytic activity | nih.gov |
| This compound (mutant S673V) | Terminal region engineering | 27.13% increase in catalytic activity | nih.gov |
| Chondroitinase ABC I (mutants at 388/389) | Substitution with Ala, Lys, or Arg | Confers this compound-like activity | google.com |
| Chondroitinase ABC I (mutant at 500) | Substitution with Alanine | Confers this compound-like activity | google.com |
Engineering Strategies for Improved Enzyme Stability (e.g., thermostability)
A significant hurdle for the therapeutic application of chondroitinases is their instability at physiological temperatures. researchgate.netfrontiersin.org Protein engineering offers powerful solutions to enhance enzyme stability, particularly thermostability.
One successful approach involves rigidifying flexible regions of the enzyme. nih.gov B-factor analysis of Chondroitinase ABC I identified a flexible loop in the N-terminal domain. nih.gov By replacing five residues in this region with proline, the Glu138Pro mutant showed an increased half-life and melting temperature (Tm). nih.gov This mutant was also more resistant to trypsin degradation, indicating a more compact and stable structure. nih.gov
Another strategy is the introduction of aromatic clusters on the protein surface. For Chondroitinase ABC I, mutating Asn806 and Gln810 to tyrosine (N806Y/Q810Y) improved both the activity and thermal stability of the enzyme. nih.gov This double mutant exhibited a more rigid structure and greater resistance to trypsin. nih.gov
Computational methods have also been employed to predict stabilizing mutations. The Rosetta software was used to model the structure of Chondroitinase ABC and screen over 20,000 single point mutations. utoronto.ca One of these, N1000G, significantly improved the long-term activity, doubling its functional half-life. utoronto.ca Combining this mutation with PEGylation (covalent attachment of polyethylene (B3416737) glycol) resulted in a 10-fold increase in activity after two days and reduced protein aggregation. utoronto.ca
Furthermore, engineering the terminal regions of this compound from Pedobacter xixiisoli has led to mutants with improved thermostability. The mutant S673V showed a half-life that was 193.8% of the wild type at 37°C. nih.gov In another study, a double lysine to arginine mutant of a different chondroitinase, K406R/K573R, demonstrated a significant increase in the half-life of its enzyme activity at 60°C, 65°C, and 70°C. researchgate.net
| Enzyme/Mutant | Engineering Strategy | Improvement in Stability | Reference |
| Chondroitinase ABC I (Glu138Pro) | Rigidifying flexible loop | Increased half-life and Tm | nih.gov |
| Chondroitinase ABC I (N806Y/Q810Y) | Introducing aromatic cluster | Improved thermal stability and resistance to trypsin | nih.gov |
| Chondroitinase ABC (N1000G) | Computational prediction and site-directed mutagenesis | Doubled functional half-life | utoronto.ca |
| PEG-N1000G-ChABC | Mutagenesis and PEGylation | 10-fold increase in activity after 48 hours | utoronto.ca |
| This compound (S673V) | Terminal region engineering | Half-life 193.8% of wild type at 37°C | nih.gov |
| Chondroitinase (K406R/K573R) | Site-directed mutagenesis | Increased half-life at 60°C, 65°C, and 70°C | researchgate.net |
Impact of Post-Translational Modifications on Enzyme Functionality
Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which can significantly affect their function, folding, and stability. wikipedia.org Glycosylation, the attachment of carbohydrate molecules, is a common PTM that can be particularly impactful. wikipedia.org
When the bacterial Chondroitinase ABC from Proteus vulgaris is expressed in mammalian cells, it undergoes heavy N-glycosylation. nih.gov This modification interferes with the proper folding and secretion of the active enzyme. nih.govimrpress.com To overcome this, researchers have used directed mutagenesis to eliminate selected N-glycosylation sites. nih.gov This strategy has allowed for the efficient secretion of active chondroitinase from mammalian cells, a crucial step for potential gene therapy applications. nih.govimrpress.com
Interestingly, the host organism in which a chondroitinase is produced can influence its activity through indeterminate post-translational modifications. nih.gov For example, Chondroitinase ACII produced in an Arthrobacter host, which is known to glycosylate its proteins, showed different activity compared to the recombinant version produced in E. coli. nih.gov This suggests that glycosylation or other modifications by the Arthrobacter host may alter the enzyme's ability to break down certain substrates. nih.gov
These findings underscore the critical role of PTMs in the functionality of this compound and highlight the importance of considering the expression system and potential modifications when producing this enzyme for research or therapeutic purposes.
Comparative Enzymology of Chondroitinase Ac with Other Glycosaminoglycan Lyases
Comparative Analysis with Chondroitinase B: Substrate Specificity and Mechanistic Divergences
The primary distinction between Chondroitinase AC (Chase AC) and Chondroitinase B (Chase B) lies in their stringent and non-overlapping substrate specificities, which are dictated by the uronic acid composition of the target glycosaminoglycan (GAG) chain.
Substrate Specificity: this compound specifically targets chondroitin (B13769445) sulfate (B86663) A (CSA) and chondroitin sulfate C (CSC). The repeating disaccharide units of these GAGs consist of N-acetylgalactosamine (GalNAc), sulfated at either the C4 or C6 position, linked to D-glucuronic acid (GlcA). Chase AC catalyzes the cleavage of the β-1,4-glycosidic bond between a GalNAc residue and a GlcA residue. Crucially, it exhibits no significant activity towards chondroitin sulfate B, more commonly known as dermatan sulfate (DS).
In stark contrast, Chondroitinase B is highly specific for dermatan sulfate. The structure of DS is unique in that a significant portion of its D-glucuronic acid residues are epimerized at the C5 position to form L-iduronic acid (IdoA). Chondroitinase B exclusively recognizes and cleaves the β-1,4-glycosidic linkage between a GalNAc-4-sulfate residue and an L-iduronic acid residue. It demonstrates negligible activity on CSA and CSC, which lack IdoA.
This divergence in specificity is a direct consequence of the stereochemical difference between GlcA and IdoA. The distinct conformations and orientations of the carboxyl group in these two uronic acids necessitate fundamentally different architectures within the enzyme's substrate-binding cleft for effective recognition and catalysis.
Mechanistic Divergences: Both enzymes are classified as lyases (EC 4.2.2.-), not hydrolases, meaning they cleave the glycosidic bond via a β-elimination reaction. This process involves the abstraction of a proton from the C5 of the uronic acid moiety (GlcA for Chase AC, IdoA for Chase B), leading to the formation of a double bond between C4 and C5 of the uronic acid and the subsequent cleavage of the C4-O-glycosidic bond.
The mechanistic divergence arises from the structural adaptations in the active site required to accommodate the different uronic acid epimers.
This compound: The active site is precisely shaped to bind GlcA, which typically adopts a stable ⁴C₁ chair conformation. Key amino acid residues, often a histidine and a tyrosine, are positioned to act as the catalytic base and acid, respectively, facilitating proton abstraction from the GlcA C5 proton.
Chondroitinase B: The active site is tailored to recognize IdoA. IdoA is conformationally more flexible than GlcA and can exist in equilibrium between the ¹C₄ chair, the ⁴C₁ chair, and the ²S₀ skew-boat conformations. The active site of Chase B must selectively bind and stabilize the conformation of IdoA that is permissive for the β-elimination reaction. Research suggests that the specific arrangement of charged and polar residues in the Chase B active site creates an environment that preferentially binds IdoA over GlcA, thus ensuring its substrate fidelity.
The table below summarizes the key comparative points between this compound and Chondroitinase B.
| Feature | This compound | Chondroitinase B |
|---|---|---|
| EC Number | EC 4.2.2.5 | EC 4.2.2.20 |
| Primary Substrate(s) | Chondroitin Sulfate A (CSA), Chondroitin Sulfate C (CSC) | Dermatan Sulfate (DS) / Chondroitin Sulfate B (CSB) |
| Recognized Uronic Acid | D-glucuronic acid (GlcA) | L-iduronic acid (IdoA) |
| Cleaved Glycosidic Linkage | β-1,4-GalNAc-GlcA | β-1,4-GalNAc-IdoA |
| Catalytic Mechanism | β-elimination | β-elimination |
| Activity on Dermatan Sulfate | Negligible | High |
| Activity on CSA/CSC | High | Negligible |
Comparative Analysis with Chondroitinase ABC: Broader Substrate Range and Structural Relationships
Chondroitinase ABC (Chase ABC) is distinguished by its remarkably broad substrate range, setting it apart from the more specialized Chase AC and Chase B.
Broader Substrate Range: Unlike the specificity of Chase AC, Chondroitinase ABC is a promiscuous enzyme capable of degrading a wide variety of chondroitin sulfates. It efficiently degrades CSA, CSC, and DS. This is because its active site can accommodate and catalyze the cleavage of glycosidic bonds adjacent to both D-glucuronic acid and L-iduronic acid. Furthermore, Chase ABC can degrade chondroitin (non-sulfated CS) and, to a lesser extent and at a much slower rate, hyaluronic acid (HA), which consists of repeating disaccharides of GlcA and N-acetylglucosamine.
This broad specificity makes Chase ABC an invaluable tool in glycobiology for the complete removal of chondroitin sulfate proteoglycans from tissue samples, allowing for the study of other matrix components. In contrast, Chase AC is used when researchers need to selectively degrade CSA and CSC while preserving the integrity of dermatan sulfate.
Structural Relationships: Most bacterial chondroitinases, including AC, B, and ABC types, belong to the Polysaccharide Lyase Family 8 (PL8) in the Carbohydrate-Active enZymes (CAZy) database. Structurally, they share a common conserved fold. Crystal structure analyses, particularly of Chase ABC from Proteus vulgaris and Chase AC from Arthrobacter aurescens, reveal a multi-domain architecture.
The table below provides a comparative overview of this compound and Chondroitinase ABC.
| Feature | This compound | Chondroitinase ABC |
|---|---|---|
| EC Number | EC 4.2.2.5 | EC 4.2.2.20 / EC 4.2.2.21 |
| Activity on CSA/CSC | High | High |
| Activity on Dermatan Sulfate (CSB) | Negligible | High |
| Activity on Hyaluronic Acid (HA) | Very Low / Negligible | Low to Moderate |
| Substrate Range | Specialized (GlcA-containing CS) | Broad (GlcA- and IdoA-containing CS, HA) |
| Primary Research Use | Selective removal of CSA/CSC | Complete removal of all CS types |
| Structural Family | PL8 | PL8 |
Evolutionary Relationships Among Chondroitinases
The evolutionary history of chondroitinases is intrinsically linked to their structural similarities and functional divergences. Phylogenetic analyses based on amino acid sequences place most bacterial chondroitinases, including AC, B, and ABC, within the PL8 family. This shared classification points to a common evolutionary ancestor.
The prevailing hypothesis suggests that these enzymes evolved through a process of gene duplication followed by functional divergence. It is plausible that an ancestral gene encoded a promiscuous enzyme with broad specificity, similar to modern-day Chondroitinase ABC. This ancestral lyase would have provided a significant advantage to bacteria by enabling them to degrade various host GAGs for nutrients or to penetrate host tissues.
Over evolutionary time, duplication of this ancestral gene would have created redundant copies. These copies would then be free to accumulate mutations without compromising the original function. Under different selective pressures—for example, in bacterial species that predominantly encounter a specific type of GAG—these mutations could lead to the specialization of the enzyme's active site. This divergent evolution would result in enzymes with narrowed substrate specificity, such as this compound (specialized for GlcA-containing substrates) and Chondroitinase B (specialized for IdoA-containing substrates).
Sequence alignments reveal conserved regions, particularly around the catalytic residues (e.g., His, Tyr, Arg/Asn) that form the core catalytic machinery for the β-elimination reaction. The variations are concentrated in the loops and surface residues that form the extended substrate-binding groove. These variable regions are responsible for fine-tuning substrate recognition and are the molecular basis for the observed differences in specificity among the chondroitinase family members.
Distinctive Features in Enzymatic Properties and Degradation Products
Beyond substrate specificity, chondroitinases can be distinguished by their kinetic properties and the specific profile of degradation products they generate.
Enzymatic Properties: Chondroitinases AC, B, and ABC generally exhibit optimal activity under similar conditions, typically at a neutral to slightly alkaline pH (7.0–8.0) and a temperature of 37°C, reflecting the physiological conditions of the hosts from which these bacteria are often isolated.
However, their kinetic parameters (Km and kcat) vary significantly depending on the enzyme-substrate pair.
This compound: Shows a low Michaelis constant (Km), indicating high affinity, for CSA and CSC. Its catalytic efficiency (kcat/Km) is highest with these substrates.
Chondroitinase B: Displays its highest affinity and catalytic efficiency for dermatan sulfate.
Chondroitinase ABC: Has varying kinetic parameters for its different substrates. While it can degrade CSA, CSC, and DS, its Km and kcat values for each can differ, reflecting a "jack-of-all-trades" profile where its efficiency for any single substrate may be lower than that of the corresponding specialized enzyme.
Degradation Products: The action of all three lyases results in the formation of unsaturated oligosaccharides, primarily disaccharides, which feature a characteristic C4=C5 double bond in the uronic acid residue at the non-reducing end. This unsaturated uronic acid is designated by the prefix "Δ". The specific profile of the disaccharide products is a direct readout of the enzyme's action on a given substrate.
This compound: When acting on a mixture of CSA and CSC, it produces unsaturated disaccharides sulfated at the C4 position of GalNAc (ΔDi-4S) and the C6 position (ΔDi-6S), respectively. It also produces a non-sulfated disaccharide (ΔDi-0S) from unsulfated chondroitin regions.
Chondroitinase B: Its action on dermatan sulfate yields ΔDi-4S, as DS chains contain GalNAc-4S. The key distinguishing product arises from the cleavage of IdoA-containing regions.
Chondroitinase ABC: As expected from its broad specificity, it generates a complex mixture of all possible unsaturated disaccharides from a mixed-substrate sample, including ΔDi-0S, ΔDi-4S, and ΔDi-6S.
The distinct degradation products generated by each enzyme are summarized in the table below.
| Enzyme | Substrate | Primary Unsaturated Disaccharide Product(s) |
|---|---|---|
| This compound | Chondroitin Sulfate A (CSA) | ΔDi-4S |
| Chondroitin Sulfate C (CSC) | ΔDi-6S | |
| Chondroitin (unsulfated) | ΔDi-0S | |
| Chondroitinase B | Dermatan Sulfate (CSB) | ΔDi-4S (from GlcA-containing regions), ΔDi-IdoA-4S (from IdoA-containing regions) |
| Chondroitinase ABC | CSA, CSC, CSB | Mixture of ΔDi-0S, ΔDi-4S, ΔDi-6S |
| Hyaluronic Acid (HA) | Unsaturated HA disaccharides (at a low rate) |
Advanced Research Applications and Methodological Contributions
Analytical Tools for Glycosaminoglycan Structural Elucidation
The complex and heterogeneous nature of chondroitin (B13769445) sulfate (B86663) (CS) chains necessitates powerful analytical techniques for their structural characterization. Chondroitinase AC serves as a fundamental tool in this endeavor, enabling the detailed analysis of CS structure through enzymatic digestion.
This compound specifically cleaves the β-1,4 glycosidic linkages between N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA) residues in chondroitin sulfate chains. nih.govresearchgate.net This enzymatic action breaks down the long polysaccharide chains into constituent disaccharide units. nih.gov The resulting unsaturated disaccharides can then be separated, identified, and quantified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govmdpi.com This analysis reveals the sulfation patterns of the original CS chain, which is crucial for understanding its biological functions.
The types of disaccharides generated by this compound digestion provide a fingerprint of the CS composition in a given biological sample. For instance, analysis of CS from various tissues can reveal different ratios of non-sulfated, mono-sulfated (at the 4-O or 6-O position of GalNAc), and di-sulfated disaccharides. This compositional information is vital as the sulfation pattern of CS is known to influence cell signaling, development, and disease pathology. One study on placental tissue identified six distinct CS disaccharides, highlighting the complexity of CS structures in biological samples.
Table 1: Common Unsaturated Disaccharides Generated by this compound Digestion
| Disaccharide Abbreviation | Full Name | Structure |
|---|---|---|
| ΔDi-0S | Unsaturated non-sulfated disaccharide | ΔUA-GalNAc |
| ΔDi-4S | Unsaturated 4-O-sulfated disaccharide | ΔUA-GalNAc(4S) |
| ΔDi-6S | Unsaturated 6-O-sulfated disaccharide | ΔUA-GalNAc(6S) |
This table is interactive and can be sorted by column.
Beyond bulk disaccharide analysis, this compound is instrumental in more detailed structural studies like oligosaccharide mapping and sequencing. By performing partial or limited digestion, researchers can generate a pool of oligosaccharide fragments of varying lengths. nih.govoup.com These fragments retain more sequential information than single disaccharides.
The resulting oligosaccharides are then separated and analyzed, often by capillary electrophoresis or liquid chromatography coupled with mass spectrometry. nih.govacuedi.org This "mapping" provides insights into the arrangement of different sulfated units along the chondroitin sulfate chain. acuedi.org Sequencing these oligosaccharides helps to identify specific motifs or domains within the GAG chain that may be responsible for binding to proteins and mediating specific biological activities. researchgate.net For example, a glycoproteomic approach has been developed where chondroitinase digestion of glycopeptides generates residual hexasaccharide structures attached to the peptide, allowing for site-specific sequencing of CS modifications. nih.gov This level of detail is critical for correlating specific CS structures with their functional roles in the ECM. nih.gov
In Vitro and Ex Vivo Models for Extracellular Matrix Studies
This compound is widely used in cell culture (in vitro) and tissue explant (ex vivo) models to manipulate the ECM and study the functional roles of chondroitin sulfate proteoglycans (CSPGs).
In cell culture systems, the addition of this compound to the medium allows for the controlled degradation of CSPGs in the pericellular and extracellular matrices. researchgate.net This enzymatic removal of the GAG chains from CSPGs allows researchers to investigate the consequences of their absence on cell behavior. Studies have shown that digesting CSPGs can alter cell adhesion, migration, and differentiation. For instance, degrading CSPGs on the cell surface can expose cryptic binding sites on other matrix molecules or on the core proteins of the proteoglycans themselves, thereby modulating cellular responses. Modified versions of the enzyme have been developed for secretion from mammalian cells to study its effects in a more localized and sustained manner within a cell culture environment. nih.gov
Table 2: Effects of this compound/ABC Treatment in Cell Culture Models
| Cell Type | Model | Observed Effect | Reference |
|---|---|---|---|
| Neurons | Cryoculture Bioassay | Increased neurite-promoting activity of acellular nerves | jneurosci.org |
| Chondrocytes | Agarose Encapsulated Culture | Increased collagen concentration | nih.gov |
| iPSCs, NPCs, Neurons | 2D Culture | Promoted human cell adhesion and neuronal differentiation | researchgate.net |
This table is interactive and can be sorted by column.
CSPGs are well-known inhibitors of axonal growth and regeneration in the central nervous system (CNS), particularly after injury where they are upregulated in the glial scar. nih.govimrpress.com this compound, often in the form of the more broadly acting Chondroitinase ABC, is a key research tool in in vitro and ex vivo models of neural injury and repair. amsbio.com
In these models, which include neuronal cell cultures and organotypic slice cultures of spinal cord or brain tissue, the application of chondroitinase effectively degrades the inhibitory CSPGs. iu.edunih.gov This degradation has been shown to promote neurite outgrowth, enhance axonal regeneration, and increase neuronal plasticity. plos.orgnih.govnih.gov For example, treating acellular nerve segments with chondroitinase in an ex vivo model significantly increased their neurite-promoting activity when subsequently used in cryoculture assays. jneurosci.org These studies are crucial for demonstrating the potential of targeting CSPGs to overcome the inhibitory environment of the injured CNS and promote functional recovery. nih.gov
In the field of tissue engineering, particularly for cartilage and meniscus repair, achieving a functionally mature tissue with appropriate mechanical properties is a major challenge. nih.gov In vitro and ex vivo studies have shown that an imbalance in the production of GAGs and collagen can lead to suboptimal tensile properties in engineered cartilage. nih.govnih.gov
Chondroitinase has been used as a tool in these models to temporarily deplete GAG content. nih.gov This transient removal of GAGs from developing tissue constructs has been found to positively influence collagen network maturation, leading to increased collagen fiber diameter and improved tensile mechanical properties of the engineered tissue. nih.govnih.gov Studies using bovine and human chondrocytes in culture have employed chondroitinase for unmasking epitopes for immunohistochemical analysis of other matrix components, further highlighting its utility in characterizing engineered tissues. scispace.com This enzymatic treatment represents a promising strategy to guide the development of more functional and biomimetic cartilage and meniscal grafts in a research setting. nih.govacs.org
Innovative Delivery Systems for Research Applications
The inherent instability and short half-life of this compound at physiological temperatures present significant challenges for its application in long-term in vitro and ex vivo research. frontiersin.org To overcome these limitations, innovative delivery systems have been developed to provide sustained and controlled release of the active enzyme, ensuring consistent activity over extended experimental periods. These systems are crucial for accurately studying the long-term effects of Glycosaminoglycan (GAG) degradation in various biological models.
Gene Therapy Approaches for Sustained Enzyme Expression (in vitro/ex vivo research)
Gene therapy offers a powerful strategy to achieve continuous and localized production of this compound, circumventing the need for repeated administration of the recombinant enzyme. This approach typically involves introducing the gene encoding the enzyme into host cells, which then serve as bio-factories for its sustained expression and secretion. nih.govimrpress.com
Lentiviral (LV) and adeno-associated viral (AAV) vectors are commonly employed for this purpose due to their efficiency in transducing a wide range of cell types, including non-dividing cells like neurons. imrpress.comsemanticscholar.orgimrpress.com For research applications, cells such as neural precursor cells can be infected with a viral vector carrying the this compound gene. nih.gov These genetically modified cells then continuously secrete the active enzyme into the culture medium.
One of the key challenges in expressing the bacterial chondroitinase gene in mammalian cells is that the synthesized protein undergoes N-glycosylation in the eukaryotic secretion pathway, which can interfere with proper protein folding and secretion. imrpress.com To address this, researchers have developed modified versions of the chondroitinase gene where key N-glycosylation sites are mutated, enabling efficient secretion of the active enzyme from mammalian cells. imrpress.comwhiterose.ac.uk
In vitro studies have successfully demonstrated the efficacy of this method. For example, supernatant collected from neural precursor cells infected with a lentiviral vector encoding this compound showed significant enzymatic activity. nih.gov When this supernatant was applied to dorsal root ganglia (DRG) cultures grown on an inhibitory substrate of chondroitin sulfate proteoglycans (CSPGs), it effectively degraded the CSPGs and promoted neurite outgrowth into the previously inhibitory area. nih.gov This approach provides a consistent and long-lasting source of the enzyme, making it a valuable tool for long-term in vitro studies on axon growth and neural plasticity. nih.govsemanticscholar.org
Hydrogel-Based Systems for Controlled Enzyme Release (in vitro/ex vivo research)
Hydrogels are three-dimensional, water-swollen polymer networks that can encapsulate therapeutic molecules and release them in a controlled manner. mdpi.comnih.gov Their high water content and biocompatibility make them excellent candidates for creating delivery systems that mimic living tissues. mdpi.comnih.gov For research purposes, encapsulating this compound within a hydrogel matrix protects the enzyme from degradation and allows for its gradual release into the surrounding environment, maintaining a steady concentration over time. frontiersin.orgmdpi.com
Various types of hydrogels have been investigated for the controlled release of chondroitinases. These systems can be designed to release the enzyme through diffusion, degradation of the hydrogel matrix, or in response to specific stimuli. nih.gov
Agarose-Carbomer Hydrogels: An injectable hydrogel composed of agarose and Carbomer 974P has been shown to be a feasible delivery system for Chondroitinase ABC. mdpi.comnih.gov This system can entrap the enzyme within its pores and demonstrated the capacity to release molecules with a high hydrodynamic radius over a one-week period in in vitro tests. mdpi.comnih.gov The release kinetics from this hydrogel were assessed and confirmed the maintenance of the enzyme's activity after release. mdpi.com
Methylcellulose Hydrogels: An affinity-based release system using a methylcellulose hydrogel has been developed to provide tunable, sustained release of active Chondroitinase ABC for at least seven days in vitro. utoronto.ca In this system, the enzyme is recombinantly expressed as a fusion protein with a Src homology 3 (SH3) domain. The hydrogel is covalently modified with a peptide that binds to the SH3 domain. The release rate can be controlled by altering the binding affinity between the protein and the peptide or by changing the molar ratio of the peptide to the protein. utoronto.ca
Other Systems: In addition to hydrogels, other controlled release systems like nanoparticles have been explored. frontiersin.org Nanoparticles can be used to encapsulate this compound, enhancing its stability and providing sustained delivery. frontiersin.orgnih.gov
The table below summarizes key findings from research on hydrogel-based delivery systems for this compound/ABC in a research context.
| Hydrogel System | Enzyme | Release Duration (in vitro) | Key Findings |
| Agarose-Carbomer (AC1) | Chondroitinase ABC | > 1 week | Demonstrates sustained release of high-hydrodynamic-radius molecules; maintains enzymatic activity post-release. mdpi.comnih.gov |
| Methylcellulose (Affinity-Based) | Chondroitinase ABC-SH3 fusion protein | ≥ 7 days | Release rate is tunable by modifying protein-peptide binding affinity or molar ratios. utoronto.ca |
| Self-Assembling Peptides | Chondroitinase ABC | Up to 42 days | Significantly improves enzyme stability and provides continuous release compared to the typical 72-hour in vitro activity of the free enzyme. frontiersin.org |
Utilization in Glycobiology Research for Understanding GAG Function and Metabolism
This compound is an indispensable enzymatic tool in the field of glycobiology for elucidating the structure and function of chondroitin sulfate (CS) chains and the proteoglycans to which they are attached. amsbio.comnih.gov Glycosaminoglycans (GAGs) are long, unbranched polysaccharides that are key components of the extracellular matrix and cell surface, where they are involved in numerous biological processes. reactome.org
The primary use of this compound in this context is as a digestive agent. It specifically cleaves the β-1,4-glycosidic linkages between N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA) in chondroitin sulfate chains. nih.gov This enzymatic action removes the GAG chains from the core proteins of CSPGs, allowing researchers to investigate the distinct roles of the GAG chains versus the core protein in a given biological process. nih.govnih.gov
Key applications in glycobiology research include:
Structural Analysis of GAGs: By digesting complex GAGs into smaller, more manageable oligosaccharides or disaccharides, this compound facilitates their structural characterization using techniques like chromatography and mass spectrometry. nih.gov This is crucial for understanding the heterogeneity and specific sulfation patterns of CS chains, which determine their biological activity. nih.gov
Investigating GAG-Protein Interactions: The function of many proteins is modulated by their interaction with GAGs. Researchers can use this compound to remove CS chains from a tissue, cell culture, or protein mixture and then observe the functional consequences. This helps to confirm whether a specific biological event, such as cell signaling or growth factor binding, is dependent on the presence of intact CS chains. nih.gov
Probing the Role of CSPGs in Cell Behavior: In developmental biology and neuroscience research, this compound is widely used to study the role of CSPGs in processes like cell migration, differentiation, and axon guidance. acs.orgnih.gov For example, treating cell cultures with the enzyme can remove the inhibitory barriers created by CSPGs, allowing researchers to study the subsequent changes in cell behavior and tissue organization. acs.org This provides insight into the metabolic and functional roles of these complex macromolecules in both normal physiology and pathological conditions. amsbio.comreactome.org
By selectively degrading chondroitin sulfates A and C, this compound provides a precise method for manipulating the extracellular environment in experimental settings, thereby advancing the understanding of GAG metabolism and function. whiterose.ac.uknih.gov
Q & A
Q. What are the standard protocols for detecting Chondroitinase AC activity in vitro?
this compound activity can be quantified via UV spectroscopy at 232 nm, which detects the unsaturated uronic acid (ΔUA) generated during the elimination reaction. This method relies on the enzyme's ability to cleave chondroitin sulfate-A (CS-A) or hyaluronic acid (HA), producing ΔDi-4S or ΔDi-0S disaccharides, respectively. Ensure substrate purity and calibrate with known disaccharide standards to avoid interference from nonspecific degradation products .
Q. How can researchers distinguish between this compound and ABC based on substrate specificity?
this compound primarily cleaves CS-A, CS-C, and HA but shows no activity toward dermatan sulfate (DS/CS-B), which contains α-L-iduronic acid residues. In contrast, Chondroitinase ABC degrades CS-A, CS-B, CS-C, and DS. To confirm specificity, perform enzymatic assays using structurally defined substrates (e.g., CS-B for exclusion of AC activity) and validate products via high-performance capillary electrophoresis (HPCE) or LC-UV to detect ΔDi-4S (AC-specific) vs. ΔDi-0S/ΔDi-6S (ABC-specific) .
Q. What methodological approaches are recommended for quantifying chondroitin sulfate degradation products post-Chondroitinase AC treatment?
Use liquid chromatography-ultraviolet detection (LC-UV) to separate and quantify unsaturated disaccharides (e.g., ΔDi-4S). For complex mixtures, combine this with mass spectrometry (MS) to resolve odd-numbered oligosaccharides, which may arise from incomplete digestion or alternative cleavage patterns. Normalize results against internal standards (e.g., deuterated disaccharides) to account for variability in digestion efficiency .
Advanced Research Questions
Q. How should researchers design longitudinal studies to assess this compound's effects on neural regeneration in vivo?
Utilize large animal models (e.g., caprine or canine) with spinal cord injuries (SCI) to account for anatomical and cellular similarities to humans. Inject 0.25 U/mL this compound intrathecally and monitor outcomes at 4-, 8-, 12-, and 26-week intervals using MRI, histology (GFAP for glial scarring), and axonal regeneration markers (e.g., tyrosine hydroxylase). Include controls treated with phosphate-buffered saline (PBS) and validate enzyme stability via Western blot .
Q. How can discrepancies in reported oligosaccharide products generated by this compound be resolved?
Contradictory findings (e.g., odd-numbered oligosaccharides in HA digestion) may arise from enzyme impurities or alternative cleavage modes. Perform SDS-PAGE to confirm enzyme purity (>95%) and use substrate-specific digestion (e.g., CS-A vs. HA) under controlled pH (6.0–7.0) and temperature (37°C). Analyze products with HPCE and compare against reference databases (e.g., GlyTouCan) to distinguish novel fragments from artifacts .
Q. What strategies improve the thermal stability and functional longevity of recombinant this compound in preclinical applications?
Thermostability can be enhanced via site-directed mutagenesis targeting flexible loop regions (e.g., Q47E or N185K mutations). Validate mutants using differential scanning calorimetry (DSC) and circular dichroism (CD) to assess melting temperature (Tm) shifts. For in vivo delivery, encapsulate the enzyme in thermoresponsive hydrogels (e.g., poly(N-isopropylacrylamide)) to prolong activity at physiological temperatures .
Data Contradiction Analysis
Q. Why do some studies report variable efficacy of this compound in reducing glial scar formation?
Variability may stem from differences in enzyme delivery methods (e.g., single vs. repeated injections) or host immune responses to bacterial-derived enzymes. Address this by co-administering immunosuppressants (e.g., tacrolimus) in animal models and quantify CSPG degradation via immunohistochemistry (anti-CS-56 antibodies). Compare results across species (rodent vs. primate) to identify model-specific limitations .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
